2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound with a unique structure that includes a cycloheptapyridazine ring and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps, including the formation of the cycloheptapyridazine core and the subsequent attachment of the pyrazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-4-aryl-5-oxo-2,7,7-trimethyl-1,4,5,6,7,8-hexahydroquinoline
- 2-propenoic acid, 2-methyl-, hexahydro-7-methyl-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester
Uniqueness
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to its specific combination of a cycloheptapyridazine ring and a pyrazole moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H25N5O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C18H25N5O2/c1-12-15(13(2)22(3)20-12)10-19-17(24)11-23-18(25)9-14-7-5-4-6-8-16(14)21-23/h9H,4-8,10-11H2,1-3H3,(H,19,24) |
InChI Key |
SRQOSFSKAUTTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
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